molecular formula C11H9BrClN3O2S B385385 5-bromo-6-chloro-N-(4-methyl-2-pyridinyl)-3-pyridinesulfonamide CAS No. 622813-83-6

5-bromo-6-chloro-N-(4-methyl-2-pyridinyl)-3-pyridinesulfonamide

Cat. No. B385385
CAS RN: 622813-83-6
M. Wt: 362.63g/mol
InChI Key: RNRILTCDKAMZEO-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-(4-methyl-2-pyridinyl)-3-pyridinesulfonamide is a member of pyridines and a sulfonamide.

Scientific Research Applications

Antitumor Activity

  • Pyridinesulfonamide derivatives, including compounds structurally similar to 5-bromo-6-chloro-N-(4-methyl-2-pyridinyl)-3-pyridinesulfonamide, have shown potential in antitumor activity. Their enantiomers have been synthesized, and their stereostructures researched. These compounds have demonstrated inhibitory effects on PI3Kα kinase, a key enzyme involved in cancer cell proliferation, with IC50 values indicating significant activity (Zhou et al., 2015).

Intermediate for Insecticide Production

  • Certain pyridinesulfonamide compounds have been identified as important intermediates in the synthesis of new insecticides, such as chlor-antraniliprole (Niu Wen-bo, 2011).

Synthesis of Thiadiazine Derivatives

  • The compound has been used in the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives have potential applications in various chemical and pharmaceutical contexts (Rahimizadeh et al., 2007).

Antibacterial and Antifungal Activities

  • Novel derivatives of 5-bromo-2-chloropyrimidin-4-amine, which bear structural similarities to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. One of the synthesized compounds showed significant antimicrobial activity (Ranganatha et al., 2018).

Molecular Docking Studies

  • Molecular docking studies have been conducted with similar compounds, providing insights into their potential binding modes and interactions with biological targets, which is crucial for drug design and development (Zhou et al., 2015).

properties

CAS RN

622813-83-6

Product Name

5-bromo-6-chloro-N-(4-methyl-2-pyridinyl)-3-pyridinesulfonamide

Molecular Formula

C11H9BrClN3O2S

Molecular Weight

362.63g/mol

IUPAC Name

5-bromo-6-chloro-N-(4-methylpyridin-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9BrClN3O2S/c1-7-2-3-14-10(4-7)16-19(17,18)8-5-9(12)11(13)15-6-8/h2-6H,1H3,(H,14,16)

InChI Key

RNRILTCDKAMZEO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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